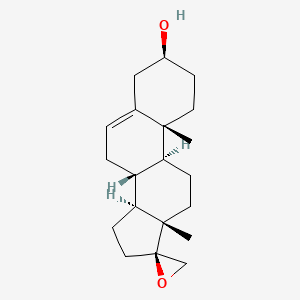
(-)-(3beta,17beta)-Spiro(androst-5-ene-17,2'-oxiran)-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol: is a synthetic steroidal compound with a unique spiro-epoxy structure. This compound is known for its potential neuroprotective properties and is a derivative of the neurosteroid dehydroepiandrosterone. The molecular formula of this compound is C20H30O2, and it has been studied for its various biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol typically involves the epoxidation of a suitable steroidal precursor. One common method is the reaction of dehydroepiandrosterone with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the spiro-epoxy ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy ring to a diol or other reduced forms.
Substitution: The spiro-epoxy ring can be opened under acidic or basic conditions, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of diols or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of other steroidal derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol is studied for its neuroprotective properties. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
Medicine: The compound is being investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate neurosteroid pathways makes it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting neurological disorders. Its unique structure and biological activity make it a valuable compound for research and development.
作用机制
The mechanism of action of 17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol involves its interaction with neurosteroid receptors and modulation of neurosteroid pathways. The compound exerts its effects by binding to specific receptors in the brain, leading to the activation of signaling pathways that promote neuronal survival and protection. It also has antioxidant properties, which help in reducing oxidative stress and preventing neuronal damage.
相似化合物的比较
Dehydroepiandrosterone (DHEA): A precursor to 17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol, known for its neurosteroid properties.
17beta-spiro[androsta-1,4-diene-17,2’-oxiran]-3-one: Another spiro-epoxy steroid with similar neuroprotective properties.
5-alpha-androstane-3-beta,17beta-diol: A steroidal compound with androgenic and neuroprotective properties.
Uniqueness: 17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol is unique due to its specific spiro-epoxy structure, which imparts distinct biological activities. Its ability to modulate neurosteroid pathways and provide neuroprotection sets it apart from other similar compounds.
属性
CAS 编号 |
847-75-6 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-oxirane]-3-ol |
InChI |
InChI=1S/C20H30O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h3,14-17,21H,4-12H2,1-2H3/t14-,15+,16-,17-,18-,19-,20+/m0/s1 |
InChI 键 |
LKDLANDMNIFZOI-IJMQKCTASA-N |
手性 SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CO5)C)O |
规范 SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC45CO5)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


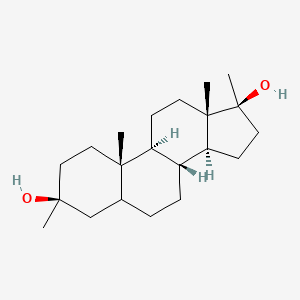
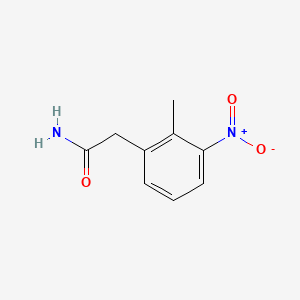
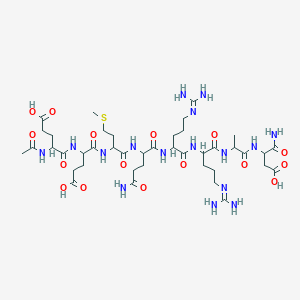
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
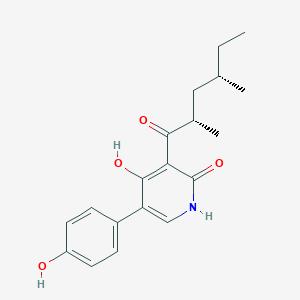
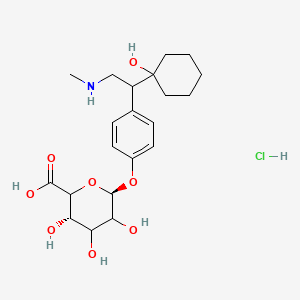
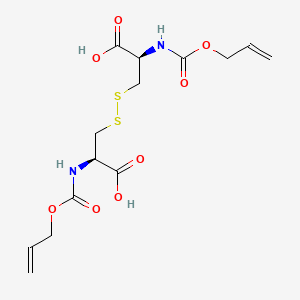
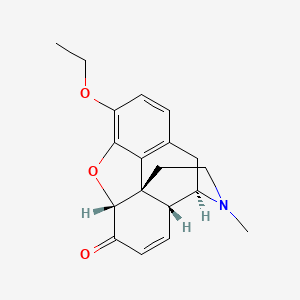
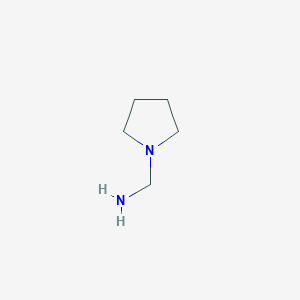
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
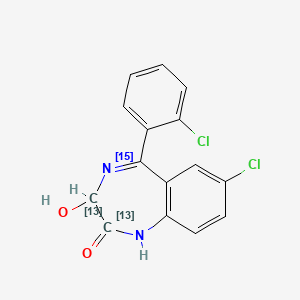
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
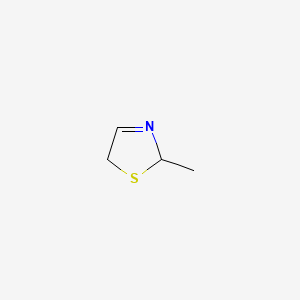
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
